molecular formula C17H28N2O2 B13588212 Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone

Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone

Katalognummer: B13588212
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: GKVJCGSAQQJJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a unique structure combining adamantane, piperazine, and ethanol moieties. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique reactivity to the compound. Piperazine is a versatile heterocyclic amine, often used in pharmaceuticals, while ethanol provides a hydroxyl group that can participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps, starting with the functionalization of adamantane. One common method involves the reaction of adamantane with a carbonylating agent to form adamantane-1-carbonyl chloride. This intermediate is then reacted with piperazine to form 4-(adamantane-1-carbonyl)piperazine. Finally, the addition of ethanol under basic conditions yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The piperazine ring can interact with various receptors, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(adamantane-1-carbonyl)piperazin-1-yl]ethan-1-ol is unique due to its combination of adamantane, piperazine, and ethanol moieties. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C17H28N2O2

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-adamantyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H28N2O2/c20-6-5-18-1-3-19(4-2-18)16(21)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-15,20H,1-12H2

InChI-Schlüssel

GKVJCGSAQQJJII-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCO)C(=O)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.